Oxalic acid;1-[4-(2-propan-2-yloxyphenoxy)butyl]azepane
Overview
Description
Oxalic acid;1-[4-(2-propan-2-yloxyphenoxy)butyl]azepane is a compound that combines the properties of oxalic acid and an azepane derivativeIt is a white crystalline solid that forms a colorless solution in water and is found naturally in many plants . The azepane derivative, 1-[4-(2-propan-2-yloxyphenoxy)butyl]azepane, is a synthetic compound that has applications in various fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;1-[4-(2-propan-2-yloxyphenoxy)butyl]azepane involves multiple steps. One common method is the reaction of oxalic acid with 1-[4-(2-propan-2-yloxyphenoxy)butyl]azepane under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of oxalic acid involves the oxidation of carbohydrates or glucose using nitric acid or air in the presence of vanadium pentoxide. The azepane derivative can be synthesized through a series of organic reactions, including nucleophilic substitution and cyclization reactions .
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;1-[4-(2-propan-2-yloxyphenoxy)butyl]azepane undergoes various chemical reactions, including:
Oxidation: Oxalic acid can be oxidized to form carbon dioxide and water.
Reduction: The compound can be reduced to form glycolic acid.
Substitution: The azepane derivative can undergo nucleophilic substitution reactions to form various functionalized products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Nitric acid, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Vanadium pentoxide, palladium on carbon.
Major Products
The major products formed from these reactions include carbon dioxide, water, glycolic acid, and various functionalized azepane derivatives .
Scientific Research Applications
Oxalic acid;1-[4-(2-propan-2-yloxyphenoxy)butyl]azepane has several scientific research applications:
Mechanism of Action
The mechanism of action of oxalic acid;1-[4-(2-propan-2-yloxyphenoxy)butyl]azepane involves its interaction with various molecular targets and pathways. Oxalic acid acts as a competitive inhibitor of the lactate dehydrogenase enzyme, affecting metabolic pathways . The azepane derivative interacts with cellular membranes and proteins, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Oxalyl chloride: A derivative of oxalic acid used in organic synthesis.
Disodium oxalate: A salt of oxalic acid used in analytical chemistry.
Calcium oxalate: A naturally occurring compound found in plants.
Uniqueness
Oxalic acid;1-[4-(2-propan-2-yloxyphenoxy)butyl]azepane is unique due to its combination of oxalic acid and azepane properties. This combination allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
oxalic acid;1-[4-(2-propan-2-yloxyphenoxy)butyl]azepane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO2.C2H2O4/c1-17(2)22-19-12-6-5-11-18(19)21-16-10-9-15-20-13-7-3-4-8-14-20;3-1(4)2(5)6/h5-6,11-12,17H,3-4,7-10,13-16H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOURQYYRERRHJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OCCCCN2CCCCCC2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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